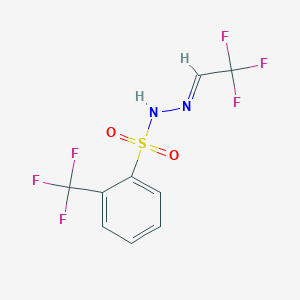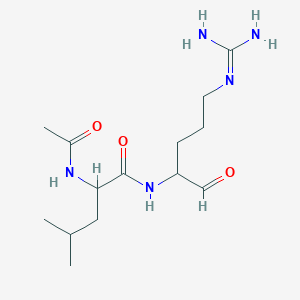![molecular formula C20H21Cl2NO2 B12095010 1'-Benzyl-6-chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B12095010.png)
1'-Benzyl-6-chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Benzyl-6-chlorospiro[chroman-2,4’-piperidin]-4-one hydrochloride is a synthetic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a chroman ring fused with a piperidine ring, with a benzyl group and a chlorine atom attached, making it a versatile molecule in various chemical and pharmaceutical applications.
Preparation Methods
The synthesis of 1’-Benzyl-6-chlorospiro[chroman-2,4’-piperidin]-4-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chroman Ring: This can be achieved through a cyclization reaction involving phenol derivatives and aldehydes under acidic conditions.
Introduction of the Piperidine Ring: The chroman intermediate is then reacted with piperidine derivatives, often using a catalyst to facilitate the spiro formation.
Benzylation and Chlorination: The final steps involve the introduction of the benzyl group and the chlorine atom. Benzylation can be performed using benzyl halides in the presence of a base, while chlorination can be achieved using chlorinating agents like thionyl chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1’-Benzyl-6-chlorospiro[chroman-2,4’-piperidin]-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, using reagents like sodium azide or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1’-Benzyl-6-chlorospiro[chroman-2,4’-piperidin]-4-one hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound is used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1’-Benzyl-6-chlorospiro[chroman-2,4’-piperidin]-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the chlorine atom play crucial roles in binding to these targets, modulating their activity. The spiro structure provides a rigid framework that enhances the compound’s specificity and potency.
Comparison with Similar Compounds
Similar compounds to 1’-Benzyl-6-chlorospiro[chroman-2,4’-piperidin]-4-one hydrochloride include:
1-Benzyl-4-piperidone: This compound lacks the chroman ring and chlorine atom, making it less complex but still useful in synthetic chemistry.
6-Chlorospiro[chromene-2,4’-piperidine] hydrochloride: This compound has a similar spiro structure but differs in the position of the chlorine atom and the absence of the benzyl group.
The uniqueness of 1’-Benzyl-6-chlorospiro[chroman-2,4’-piperidin]-4-one hydrochloride lies in its combination of structural features, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C20H21Cl2NO2 |
|---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
1'-benzyl-6-chlorospiro[3H-chromene-2,4'-piperidine]-4-one;hydrochloride |
InChI |
InChI=1S/C20H20ClNO2.ClH/c21-16-6-7-19-17(12-16)18(23)13-20(24-19)8-10-22(11-9-20)14-15-4-2-1-3-5-15;/h1-7,12H,8-11,13-14H2;1H |
InChI Key |
HBKFFUJDIVLIKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=C(O2)C=CC(=C3)Cl)CC4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12094933.png)


![4-Bromo-6-isopropyldibenzo[b,d]furan](/img/structure/B12094947.png)
![Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI)](/img/structure/B12094956.png)
![1-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B12094961.png)
![Thiohydroxylamine, N-[[4-bromo-2-methyl-6-(1-methylethyl)phenyl]imino]-S-(1,1-dimethylethyl)-](/img/structure/B12094967.png)




![(4-Hydroxyphenyl)[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B12094990.png)


